molecular formula C15H17ClN2OS B5962442 3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5962442
M. Wt: 308.8 g/mol
InChI Key: BFYWBQMHDPUANZ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that features a benzothiophene core, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-chloro-N-(2-pyrrolidin-1-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)17-7-10-18-8-3-4-9-18/h1-2,5-6H,3-4,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWBQMHDPUANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group is formed through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzothiophene core are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-aryl pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and chloro group but differ in the core structure.

    Indole Derivatives: These compounds have a similar heterocyclic core but differ in the substituents and overall structure.

Uniqueness

3-chloro-N-[2-(1-pyrrolidinyl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its benzothiophene core, pyrrolidine ring, and carboxamide group. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.

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